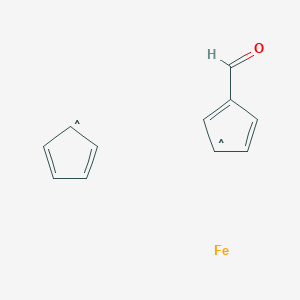
Ferrocenaldehyd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrocenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield ferrocenecarboxaldehyde .
Another method involves the oxidation of ferrocenemethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the hydroxymethyl group to an aldehyde group, forming ferrocenecarboxaldehyde .
Industrial Production Methods
Industrial production of ferrocenecarboxaldehyde typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its relatively high yield and straightforward procedure .
Análisis De Reacciones Químicas
Types of Reactions
Ferrocenecarboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC, MnO2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, Hydrazines
Major Products
Ferrocenecarboxylic Acid: Formed by oxidation of ferrocenecarboxaldehyde.
Ferrocenemethanol: Formed by reduction of ferrocenecarboxaldehyde.
Imines and Hydrazones: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ferrocenecarboxaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ferrocenecarboxaldehyde exerts its effects is primarily related to its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an excellent electron donor or acceptor in various chemical reactions. This redox activity is crucial in applications such as catalysis and the development of redox-active materials .
In biological systems, ferrocenecarboxaldehyde derivatives can generate ROS, which can induce oxidative stress and lead to cell death. This property is exploited in the development of anticancer agents .
Comparación Con Compuestos Similares
Ferrocenecarboxaldehyde can be compared with other ferrocene derivatives such as:
Ferrocenemethanol: Similar to ferrocenecarboxaldehyde but with a hydroxymethyl group instead of an aldehyde group.
Ferrocenecarboxylic Acid: The oxidized form of ferrocenecarboxaldehyde, used in the synthesis of esters and amides.
Vinylferrocene: Contains a vinyl group attached to the ferrocene core, used in the synthesis of ferrocene-based polymers.
Ferrocenecarboxaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C11H10FeO |
|---|---|
Peso molecular |
214.04 g/mol |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H; |
Clave InChI |
UQTCQJVPLIVCAX-UHFFFAOYSA-N |
SMILES canónico |
C1=C[CH]C=C1.C1=CC(=C[CH]1)C=O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)
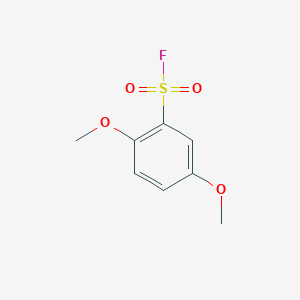
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)
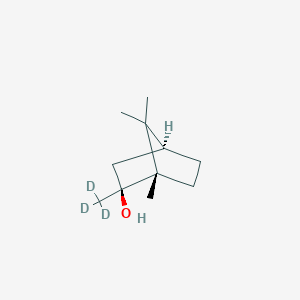
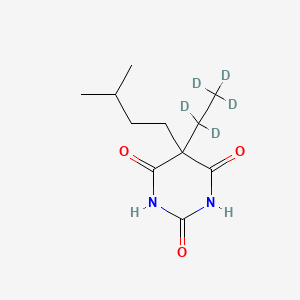
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)
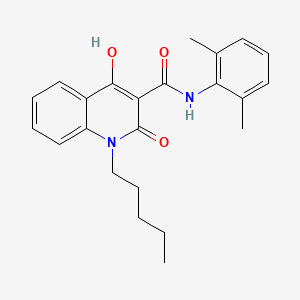
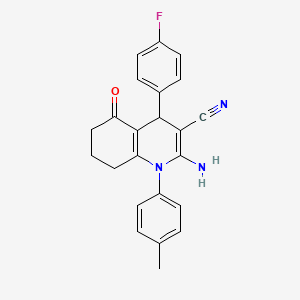

![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
